RIP2 kinase inhibitor 1

Description

Properties

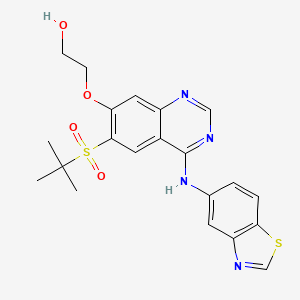

IUPAC Name |

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDOJINBFLDQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of RIP2 Kinase Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of RIP2 kinase inhibitor 1, a class of small molecules with significant therapeutic potential in autoinflammatory disorders. For the purpose of this guide, we will focus on GSK583 as a well-characterized and exemplary compound representative of potent and selective RIP2 kinase inhibitors.

Introduction to RIP2 Kinase and Its Role in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a central node in the innate immune system.[1] It is a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] These receptors detect specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to clear the infection.[2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[1]

The Molecular Mechanism of Action of this compound (GSK583)

GSK583 is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[3][4] Its primary mechanism of action involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the autophosphorylation required for its activation.[5][6] This inhibition of RIPK2 kinase activity effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

A critical aspect of RIPK2 activation is its interaction with the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase. This interaction is essential for the ubiquitination of RIPK2, a post-translational modification that is a prerequisite for the recruitment of downstream signaling complexes and subsequent activation of NF-κB and MAPK pathways.[7][8][9][10] Notably, some RIPK2 inhibitors, including GSK583, have been shown to disrupt this crucial RIPK2-XIAP interaction, adding another layer to their inhibitory mechanism.[7]

The inhibition of the NOD-RIPK2 pathway by GSK583 leads to a significant reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][4][11]

Signaling Pathway of NOD2-RIPK2 and Inhibition by GSK583

Quantitative Data for this compound (GSK583)

The potency and selectivity of GSK583 have been extensively characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Assay Type | Value | Reference |

| IC50 vs. RIPK2 | Fluorescence Polarization (FP) Binding Assay | 5 nM | [3][4] |

| IC50 vs. RIPK3 | Fluorescence Polarization (FP) Binding Assay | 16 nM | [3] |

| IC50 (TNFα production) | MDP-stimulated primary human monocytes | 8 nM | [3][4] |

| IC50 (TNFα production) | MDP-stimulated human whole blood | 237 nM | [4] |

| IC50 (TNFα & IL-6 production) | Explant cultures from Crohn's and Ulcerative Colitis patients | ~200 nM | [3] |

| IC50 (RIPK2-XIAP Interaction) | Cellular Assay | 26.22 nM | [7] |

Table 1: Potency of GSK583

| Target | Inhibition at 1 µM GSK583 | Reference |

| Kinase Panel (300 kinases) | Excellent selectivity, including against p38α and VEGFR2 | [4][12] |

| hERG ion channel | IC50 = 7.45 µM | [13] |

| CYP3A4 | IC50 = 5 µM | [13] |

| TLR2, TLR4, TLR7, IL-1R, TNFR signaling | Little to no inhibition | [3] |

Table 2: Selectivity and Off-Target Profile of GSK583

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize RIP2 kinase inhibitors.

In Vitro RIPK2 Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant full-length RIPK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Test compound (e.g., GSK583)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Assay Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µl of RIPK2 enzyme solution to each well.

-

Initiate Reaction: Add 2 µl of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the RIPK2 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[14][15][16][17]

Cellular Target Engagement Assay (NanoBRET™ Format)

This assay measures the binding of an inhibitor to RIPK2 within intact cells in real-time.

Materials:

-

HEK293 cells

-

NanoLuc®-RIPK2 fusion vector

-

NanoBRET™ Tracer (a fluorescently labeled compound that binds to RIPK2)

-

Test compound (e.g., GSK583)

-

Opti-MEM® I Reduced Serum Medium

-

Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White, non-binding surface 96-well or 384-well plates

Procedure:

-

Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector and seed them into the assay plates.

-

Compound and Tracer Addition: On the following day, pre-treat the cells with the NanoBRET™ Tracer for a specified period. Then, add serial dilutions of the test compound.

-

Equilibration: Incubate the plate for a defined period (e.g., 1 hour) to allow the test compound to reach equilibrium with the target protein.

-

Substrate and Inhibitor Addition: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. The extracellular inhibitor ensures that the signal is only from intracellular NanoLuc®-RIPK2.

-

BRET Measurement: Immediately measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters (e.g., 450 nm for donor emission and >600 nm for acceptor emission).

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC₅₀ values are determined by plotting the BRET ratio against the logarithm of the compound concentration.[18][19][20][21]

In Vivo Murine Model of MDP-Induced Peritonitis

This model assesses the efficacy of a RIPK2 inhibitor in a live animal model of inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Muramyl dipeptide (MDP)

-

Test compound (e.g., GSK583) formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Reagents for cell counting and analysis (e.g., flow cytometry antibodies for neutrophils)

Procedure:

-

Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., orally) at a specific time before the inflammatory challenge.

-

Inflammatory Challenge: After the pre-treatment period, inject MDP intraperitoneally to induce peritonitis.

-

Sample Collection: At a defined time point after MDP injection (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with PBS.

-

Cellular Analysis: Count the total number of cells in the lavage fluid. Perform differential cell counts or use flow cytometry to quantify the number of recruited inflammatory cells, particularly neutrophils.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., KC, the murine ortholog of IL-8) in the peritoneal lavage fluid or serum using ELISA or a multiplex immunoassay.

-

Data Analysis: Compare the number of recruited inflammatory cells and cytokine levels between the vehicle-treated and compound-treated groups to determine the in vivo efficacy of the inhibitor.[22][23]

Workflow for RIP2 Kinase Inhibitor Discovery and Validation

The discovery and validation of novel RIP2 kinase inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

This compound, exemplified by compounds like GSK583, represents a promising therapeutic strategy for a range of inflammatory diseases. The mechanism of action is centered on the direct, ATP-competitive inhibition of RIPK2's kinase activity, which is essential for the propagation of inflammatory signals downstream of NOD1 and NOD2. Furthermore, the disruption of the RIPK2-XIAP interaction provides an additional layer of inhibition. The comprehensive in vitro and in vivo characterization of these inhibitors, through a battery of quantitative assays, has solidified the rationale for their continued development. This technical guide provides a foundational understanding of the core mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for professionals in the field of drug discovery and inflammation research.

References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures | Life Science Alliance [life-science-alliance.org]

- 10. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 12. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 13. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. promega.co.uk [promega.co.uk]

- 16. kinaselogistics.com [kinaselogistics.com]

- 17. ulab360.com [ulab360.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. protocols.io [protocols.io]

- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [be.promega.com]

- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]

- 22. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]

The Discovery and Synthesis of GSK583: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583, chemically known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node in the innate immune system.[1][2][3][4][5] It mediates downstream signaling from the intracellular pattern recognition receptors, NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][2][3][5] Activation of the NOD-RIPK2 pathway leads to the production of pro-inflammatory cytokines, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.[6] GSK583 was developed as a chemical probe to elucidate the role of RIPK2 in these pathological processes.[1][2][3][4][7][5] Despite its utility as a research tool, certain liabilities, including off-target effects, precluded its development as a clinical drug candidate.[8][9][10] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of GSK583.

Discovery and Development

The discovery of GSK583 was the result of a focused medicinal chemistry effort aimed at identifying potent and selective inhibitors of RIPK2. The development process involved structure-activity relationship (SAR) studies to optimize a 4-aminoquinoline scaffold.[9] These studies led to the identification of GSK583, which demonstrated excellent kinase selectivity and the ability to modulate inflammatory responses in both in vitro and in vivo models.[9]

Synthesis of GSK583

The synthesis of GSK583 involves a multi-step process. A general synthetic route for analogous 4-aminoquinoline derivatives begins with the reaction of a 6-bromo-4-chloroquinoline with an appropriate amine.[11] This is followed by a Suzuki coupling reaction to introduce the tert-butylsulfonyl moiety at the 6-position.

A plausible synthetic scheme is as follows:

-

Nucleophilic Aromatic Substitution: 4,6-dichloroquinoline is reacted with 5-fluoro-1H-indazol-3-amine in the presence of a suitable base and solvent to form N-(6-chloroquinolin-4-yl)-5-fluoro-1H-indazol-3-amine.

-

Thiolation: The resulting intermediate is then reacted with sodium tert-butylsulfinate in a polar aprotic solvent such as DMF or DMSO to introduce the tert-butylthio group at the 6-position via nucleophilic aromatic substitution.

-

Oxidation: The tert-butylthio group is subsequently oxidized to the corresponding tert-butylsulfonyl group using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or Oxone® to yield the final product, GSK583.

Mechanism of Action

GSK583 functions as an ATP-competitive inhibitor of RIPK2.[12] The X-ray co-crystal structure of GSK583 bound to the ATP-binding pocket of RIPK2 reveals key interactions.[9] A critical hydrogen bond is formed between the N1 of the indazole ring of GSK583 and the side chain of Asp164 in the kinase domain of RIPK2.[9] Additionally, the 4-aminoquinoline core forms a hinge-binding interaction with the backbone of Met98 in the hinge region of the kinase.[9] These interactions stabilize the inhibitor within the active site, preventing the binding of ATP and subsequent autophosphorylation and activation of RIPK2.

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway and Inhibition by GSK583

Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.

Experimental Workflow for Cellular Activity Assessment

Caption: Workflow for determining the cellular potency of GSK583.

Quantitative Data Summary

In Vitro and Cellular Activity of GSK583

| Target/Assay | Species | IC50 | Reference |

| RIPK2 (cell-free) | Human | 5 nM | [8][13][14][15] |

| RIPK2 (cell-free) | Rat | 2 nM | [16][17] |

| RIPK3 (cell-free) | Human | 16 nM | [8] |

| MDP-stimulated TNF-α production | Human Monocytes | 8 nM | [8][11][13] |

| MDP-stimulated TNF-α production | Human Whole Blood | 237 nM | [11][13][18] |

| MDP-stimulated TNF-α production | Rat Whole Blood | 133 nM | [13] |

| TNF-α and IL-6 production | Human Crohn's/Ulcerative Colitis Biopsies | ~200 nM | [8][11][18] |

Off-Target Activity of GSK583

| Off-Target | Assay Type | IC50 | Reference |

| hERG Channel | Ion Channel Assay | 7.45 µM | [12] |

| CYP3A4 | P450 Inhibition Assay | 5 µM | [8][12] |

Detailed Experimental Protocols

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the binding of GSK583 to the ATP pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.

Materials:

-

Full-length FLAG His-tagged RIPK2

-

Fluorescently labeled ATP-competitive ligand

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS

-

GSK583 stock solution in 100% DMSO

-

384-well, low-volume, black polystyrene microplates

Procedure:

-

Prepare serial dilutions of GSK583 in 100% DMSO.

-

Dispense 100 nL of the compound dilutions into the wells of the microplate.

-

Add 5 µL of RIPK2 enzyme solution (at twice the final assay concentration) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.

-

Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.

-

Incubate at room temperature for at least 10 minutes in the dark.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition relative to control wells (DMSO only) and determine the IC50 value by fitting the data to a four-parameter logistic equation.[13][19]

Cellular Selectivity Assay in Primary Human Monocytes

This protocol assesses the ability of GSK583 to selectively inhibit NOD1/NOD2-mediated cytokine production.

Materials:

-

Primary human monocytes

-

GSK583

-

NOD1 agonist: iE-DAP (300 µg/mL)

-

NOD2 agonist: MDP (1 µg/mL)

-

TLR2 agonist: Pam2Csk4 (10 ng/mL)

-

TLR4 agonist: Ultrapure LPS (10 ng/mL)

-

TLR7 agonist: Gardiquimod (10 µg/mL)

-

IL-1R agonist: IL-1β (10 ng/mL)

-

TNFR agonist: TNF-α (100 ng/mL)

-

Immunoassay kits for TNF-α and IL-8

Procedure:

-

Plate primary human monocytes in a 96-well plate.

-

Pre-treat the cells with GSK583 (e.g., at 1 µM) or vehicle control for 30 minutes.[8]

-

Stimulate the cells with the respective agonists for NOD1, NOD2, TLRs, IL-1R, or TNFR.

-

Incubate the plate for 6 hours at 37°C.[8]

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α (for NOD2, TLR2, TLR4, IL-1R stimulation) or IL-8 (for NOD1, TLR7, TNFR stimulation) using specific immunoassays.[12]

-

Calculate the percent inhibition of cytokine release for each pathway compared to the vehicle-treated, stimulated control.[8]

Limitations of GSK583

While GSK583 is a valuable tool for in vitro and in vivo preclinical research, its progression as a therapeutic agent was halted due to several limiting factors:

-

hERG Channel Inhibition: GSK583 exhibits activity against the hERG ion channel, which is associated with a risk of cardiac arrhythmias.[8][9][10]

-

CYP3A4 Inhibition: The compound also inhibits the major drug-metabolizing enzyme CYP3A4, indicating a high potential for drug-drug interactions.[8]

-

Suboptimal Pharmacokinetics: GSK583 has moderate oral bioavailability and a pharmacokinetic/pharmacodynamic (PK/PD) profile that was deemed unsuitable for further development.[8][9][10][11]

Conclusion

GSK583 is a seminal molecule in the study of RIPK2 biology. Its high potency and selectivity have enabled a deeper understanding of the role of the NOD-RIPK2 signaling pathway in inflammatory diseases.[1][2][3][4][7][5] The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing GSK583 as a chemical probe. The limitations that prevented its clinical development have also provided valuable insights for the design of next-generation RIPK2 inhibitors with improved safety and pharmacokinetic profiles.[9]

References

- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PMID: 27109867 | MCE [medchemexpress.cn]

- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 9. hERG Assay | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. lab-chemicals.com [lab-chemicals.com]

- 17. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GSK583 | RIP kinase | TargetMol [targetmol.com]

The Role of RIP2 Kinase in NOD2 Signaling: A Technical Guide to Inhibition and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a defensive response. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers a signaling cascade that is crucially dependent on the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIP2), also known as RICK. This interaction leads to the activation of downstream pathways, primarily NF-κB and MAPKs, culminating in the production of pro-inflammatory cytokines to combat infection.

Dysregulation of the NOD2-RIP2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, making RIP2 kinase a compelling therapeutic target. This guide provides a detailed overview of the NOD2 signaling pathway, the mechanism of RIP2 kinase inhibition, a comparative analysis of key inhibitors, and comprehensive protocols for studying this critical inflammatory pathway.

The NOD2 Signaling Pathway

The activation of the NOD2 pathway is a multi-step process initiated by the cytosolic detection of MDP. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIP2. The interaction is mediated by a homotypic association between the caspase activation and recruitment domains (CARD) of both proteins.

Upon recruitment, RIP2 undergoes autophosphorylation and becomes extensively polyubiquitinated. This ubiquitination is a critical signaling hub, facilitated by E3 ubiquitin ligases such as the X-linked inhibitor of apoptosis protein (XIAP), which in turn recruits the linear ubiquitin chain assembly complex (LUBAC).[1][2][3] These ubiquitin chains act as a scaffold to recruit downstream kinase complexes, including the TAK1-TAB complex and the IKKα/β-NEMO complex.[4] Activated TAK1 initiates the MAPK signaling cascades, while the IKK complex phosphorylates the NF-κB inhibitor, IκB, targeting it for proteasomal degradation. The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes.[4]

RIP2 Kinase Inhibitors: Mechanism and Quantitative Data

The essential role of RIP2's kinase activity in propagating the NOD2 signal makes it an attractive target for therapeutic intervention in inflammatory diseases. RIP2 kinase inhibitors primarily function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent recruitment and activation of downstream signaling components.[1] Notably, some inhibitors also function by disrupting the crucial interaction between RIP2 and XIAP, which prevents RIP2 ubiquitination.[2][5]

A variety of small molecule inhibitors targeting RIP2 have been developed and characterized. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity or a cellular response by 50%. Below is a summary of key RIP2 inhibitors and their reported potencies.

| Inhibitor | Type | Biochemical IC50 (RIP2) | Cellular IC50 (NOD2 Pathway) | Reference(s) |

| GSK2983559 | Type I | ~13 nM | 13 nM (TNFα, Human Monocytes) | [5][6][7] |

| GSK583 | Type I | 5 nM | 8 nM (IL-8, HEK293); 18 nM (TNFα, Human Monocytes) | [2][8] |

| Ponatinib | Type II | 6.7 - 7 nM | 0.8 nM (NF-κB, HEKBlue) | [8] |

| Regorafenib | Type II | 41 nM | N/A | [8][9][10] |

| WEHI-345 | Type I | 130 nM | N/A | [6][8] |

| CSLP37 | Type I | 16 nM | 26 nM (NOD signaling) | [8] |

| RIPK-IN-4 | Type I | 3 nM | N/A | [6] |

Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate used.

Key Experimental Protocols

Analyzing the NOD2-RIP2 signaling pathway and the efficacy of its inhibitors requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro RIP2 Kinase Activity Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

-

Dilute recombinant human RIPK2 enzyme, substrate (e.g., Myelin Basic Protein), and ATP to desired concentrations in Kinase Buffer.

-

Prepare serial dilutions of the RIP2 inhibitor in DMSO, then dilute further in Kinase Buffer.

-

-

Kinase Reaction:

-

In a 384-well white assay plate, add 1 µl of inhibitor dilution or DMSO (vehicle control).

-

Add 2 µl of diluted RIP2 enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.[11]

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[12]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate-reading luminometer. Data is analyzed to determine the percent inhibition and calculate IC50 values.

-

Cellular NOD2-Dependent NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB transcription factor following NOD2 stimulation.

Methodology:

-

Cell Culture and Transfection (Day 1):

-

Seed HEK293T cells (approx. 3 x 10^4 cells/well) in a 96-well white, clear-bottom plate.[13]

-

Co-transfect cells with expression plasmids for human NOD2, an NF-κB-luciferase reporter, and a constitutively active Renilla luciferase or β-galactosidase plasmid (for normalization).

-

-

Inhibitor Treatment and Stimulation (Day 2):

-

After 24 hours, replace the medium. Pre-treat the cells with serial dilutions of the RIP2 inhibitor or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a NOD2 agonist, such as MDP (e.g., 10 µg/ml), for 6-16 hours.[13]

-

-

Lysis and Luminescence Reading (Day 3):

-

Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., provided in a dual-luciferase assay kit).

-

Transfer the cell lysate to a white 96-well plate.

-

Measure Firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (normalization) sequentially using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase signal to the Renilla signal. Calculate percent inhibition relative to the MDP-stimulated control.

-

Western Blot for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells (e.g., THP-1 monocytes) and allow them to adhere.

-

Pre-treat with RIP2 inhibitor or vehicle for 1 hour, followed by stimulation with MDP for a predetermined time (e.g., 30-60 minutes).[14]

-

Wash cells with ice-cold PBS.

-

Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercial kit or a dounce homogenizer-based protocol. Add protease and phosphatase inhibitors to all buffers.[15]

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.[16]

-

Run the gel to separate proteins by size.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 overnight at 4°C.

-

As loading controls, use an antibody against a cytoplasmic protein (e.g., GAPDH) for the cytoplasmic fraction and a nuclear protein (e.g., Lamin B1 or PCNA) for the nuclear fraction.[14]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates activation.

-

Co-Immunoprecipitation (Co-IP) of NOD2 and RIP2

This technique is used to verify the physical interaction between NOD2 and RIP2 within the cell.

Methodology:

-

Cell Lysis:

-

Transfect cells with tagged versions of NOD2 and/or RIP2 (e.g., FLAG-RIP2).

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, plus protease/phosphatase inhibitors).[17]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Add a primary antibody against one of the proteins of interest (e.g., anti-FLAG for FLAG-RIP2) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting as described above.

-

Probe separate blots with antibodies against both NOD2 and RIP2. The presence of NOD2 in the RIP2 immunoprecipitate (and vice-versa) confirms their interaction.

-

Conclusion

The NOD2-RIP2 signaling pathway is a cornerstone of the innate immune response to bacterial pathogens. Its direct link to chronic inflammatory diseases has established RIP2 kinase as a high-value target for drug development. The ongoing development of potent and selective RIP2 inhibitors, such as GSK2983559, offers promising new avenues for treating these debilitating conditions. A thorough understanding of the signaling cascade, combined with robust biochemical and cellular assays, is essential for the continued advancement of novel therapeutics targeting this critical pathway. The protocols and data presented in this guide serve as a comprehensive resource for researchers dedicated to unraveling the complexities of NOD2 signaling and developing next-generation immunomodulatory drugs.

References

- 1. The ubiquitin ligase XIAP recruits LUBAC for NOD2 signaling in inflammation and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation NODs to Antagonists of RIP2-XIAP Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.co.uk [promega.co.uk]

- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 17. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Downstream Effects of RIP2 Inhibition by GSK583

This technical guide provides a comprehensive overview of the downstream effects of inhibiting Receptor-Interacting Protein Kinase 2 (RIPK2) using the selective inhibitor GSK583. It covers the molecular and cellular consequences of this inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to RIPK2 Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the Nucleotide-binding oligomerization domain-like receptor (NLR) family, particularly NOD1 and NOD2.[1][2] These intracellular sensors recognize bacterial peptidoglycan fragments, and upon activation, recruit RIPK2. This interaction is critical for initiating innate immune responses.[3] The activation of RIPK2 leads to the recruitment of downstream effectors, triggering signaling cascades that result in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] This ultimately leads to the production of pro-inflammatory cytokines and chemokines, mounting a defense against bacterial pathogens.[4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[1][6]

GSK583: A Potent and Selective RIPK2 Inhibitor

GSK583 is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[7][8] It was identified through structure-activity relationship-based modifications and binds to the ATP pocket of RIPK2, including a large hydrophobic back pocket near the ATP site.[9][10] While GSK583 has demonstrated excellent kinase selectivity and efficacy in preclinical models, its development as a clinical candidate was halted due to off-target activity on the hERG ion channel and poor pharmacokinetic properties.[1][7][10] Nevertheless, it remains an invaluable tool for elucidating the biological functions of RIPK2.[7]

Core Downstream Effects of RIPK2 Inhibition by GSK583

The inhibition of RIPK2 by GSK583 initiates a cascade of downstream effects, from the molecular to the cellular and tissue levels. The primary mechanism involves blocking the kinase activity of RIPK2, which in turn prevents the activation of key inflammatory signaling pathways.

Molecular Level Effects

-

Inhibition of Kinase Activity and Autophosphorylation : GSK583 directly inhibits the kinase activity of RIPK2.[5] This prevents the autophosphorylation of RIPK2, a critical step for its downstream signaling functions.[5]

-

Disruption of XIAP Interaction and Ubiquitination : A key consequence of RIPK2 kinase inhibition by potent inhibitors like GSK583 is the disruption of the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[11][12][13] XIAP is an E3 ubiquitin ligase essential for the ubiquitination of RIPK2, which is a prerequisite for the recruitment of downstream signaling complexes and subsequent NF-κB and MAPK activation.[4][11] GSK583 effectively blocks this interaction, thereby preventing RIPK2 ubiquitination.[5][11][13] Recent studies suggest that the efficacy of some RIPK2 inhibitors correlates more with their ability to block the RIPK2-XIAP interaction than with the inhibition of kinase activity itself, revealing a critical scaffolding role for the RIPK2 kinase domain.[11][13]

-

Suppression of Downstream NF-κB and MAPK Signaling : By preventing RIPK2 ubiquitination, GSK583 blocks the activation of downstream NF-κB and MAPK signaling pathways.[4][9] This is observed through the inhibition of IκBα degradation and the reduced phosphorylation of NF-κB (p65).[11]

Cellular Level Effects

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production : A major cellular outcome of GSK583 treatment is the potent, dose-dependent inhibition of pro-inflammatory cytokine and chemokine production following NOD1 or NOD2 stimulation.[7][9] GSK583 has been shown to block the secretion of TNF-α, IL-6, and IL-8 in various cell types, including primary human monocytes and HEK293 cells overexpressing NOD2.[6][7][8][9]

-

High Selectivity for NOD-dependent Signaling : GSK583 demonstrates remarkable selectivity for RIPK2-dependent pathways. At concentrations that completely inhibit NOD1 and NOD2 signaling, it shows little to no effect on pro-inflammatory signaling initiated by the activation of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[6][7][14]

Ex Vivo and In Vivo Effects

-

Reduction of Inflammation in Disease Models : In ex vivo studies using intestinal mucosal tissue samples from patients with Crohn's disease and ulcerative colitis, GSK583 dose-dependently inhibited the spontaneous production of TNF-α and IL-6, with an efficacy comparable to the steroid prednisolone.[6][9]

-

In Vivo Target Engagement : Despite its unfavorable pharmacokinetic profile for clinical use, GSK583 has sufficient systemic exposure in rodents to serve as a preclinical tool.[7][8] In animal models of acute inflammation, orally administered GSK583 effectively inhibits the production of inflammatory cytokines like KC (the rodent orthologue of IL-8) and reduces neutrophil recruitment.[8]

Quantitative Data Summary

The potency of GSK583 has been quantified across various assays. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature.

Table 1: Biochemical and Cellular Potency of GSK583

| Assay Type | Target/Cell Line | Measured Effect | IC50 Value | Reference(s) |

| Biochemical Assays | ||||

| Kinase Inhibition | Recombinant RIPK2 | Inhibition of kinase activity | 5 nM | [7][8] |

| Binding Assay (FP) | Recombinant RIPK2 | Competitive binding | 5 nM | [7][14] |

| Binding Assay (FP) | Recombinant RIPK3 | Competitive binding | 16 nM | [7] |

| Cellular Assays | ||||

| Cytokine Production | Primary Human Monocytes (MDP-stimulated) | TNF-α inhibition | 8 nM | [7][8] |

| Cytokine Production | HEK293 Cells (MDP-stimulated) | IL-8 inhibition | 18 nM | [6] |

| Cytokine Production | Human Whole Blood (MDP-stimulated) | TNF-α inhibition | 237 nM | [8][10] |

| Cytokine Production | Rat Whole Blood (MDP-stimulated) | TNF-α inhibition | 133 nM | [8] |

| Ex Vivo Assays | ||||

| Cytokine Production | Human Crohn's/UC Biopsies | TNF-α and IL-6 inhibition | ~200 nM | [6][7][10] |

| In Vivo Assays (Derived) | ||||

| Cytokine Production | Rat Peritonitis Model | Serum KC inhibition | 50 nM (blood conc.) | [8] |

| Cytokine Production | Mouse Peritonitis Model | Serum KC inhibition | 37 nM (blood conc.) | [8] |

| Off-Target Activity | ||||

| Ion Channel Inhibition | hERG Channel | Inhibition | 7.45 µM | [10][14] |

| Enzyme Inhibition | Cyp3A4 | Inhibition | 5 µM | [7][14] |

Visualizations: Signaling Pathways and Workflows

NOD2 Signaling Pathway and GSK583 Inhibition```dot

digraph "NOD2_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Node styles ligand [label="MDP\n(Muramyl Dipeptide)", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="NOD2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adaptor [label="RIPK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="GSK583", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ubiquitin_ligase [label="XIAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; downstream_complex [label="TAK1/TAB\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream_kinase [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription_factor [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK\n(p38, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cytokines [label="Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-6, IL-8)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ligand -> receptor [label=" binds"]; receptor -> adaptor [label=" recruits"]; ubiquitin_ligase -> adaptor [label=" ubiquitinates\n(K63-linked)", dir=both, arrowhead=normal, arrowtail=normal]; inhibitor -> adaptor [label=" inhibits kinase activity &\nXIAP interaction", color="#EA4335", style=dashed, arrowhead=tee]; adaptor -> downstream_complex [label=" recruits"]; downstream_complex -> downstream_kinase; downstream_complex -> mapk; downstream_kinase -> transcription_factor [label=" activates"]; transcription_factor -> nucleus [label=" translocates to"]; mapk -> nucleus [label=" activate other\ntranscription factors"]; nucleus -> cytokines [label=" gene transcription"];

// Ranks {rank=same; ligand; inhibitor} {rank=same; receptor;} {rank=same; adaptor; ubiquitin_ligase;} {rank=same; downstream_complex;} {rank=same; downstream_kinase; mapk;} {rank=same; transcription_factor;} }

Caption: A typical experimental workflow for assessing the inhibitory effect of GSK583 on cytokine production.

Logical Cascade of GSK583 Downstream Effects

Caption: Logical flow diagram showing the cascade of events following RIPK2 inhibition by GSK583.

Detailed Experimental Protocols

RIPK2 Kinase Inhibition Assay (Fluorescent Polarization)

This protocol is based on a competitive binding assay format. [8][14]

-

Objective : To quantify the ability of a test compound (GSK583) to displace a fluorescently labeled ligand from the ATP binding pocket of RIPK2.

-

Materials :

-

Full-length purified recombinant RIPK2 enzyme.

-

Fluorescently labeled ATP-competitive ligand.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

-

Test compound (GSK583) serially diluted in 100% DMSO.

-

Multi-well plates (e.g., 384-well, low volume, black).

-

Fluorescent polarization plate reader.

-

-

Procedure :

-

Dispense 100 nL of the serially diluted test compound into the wells of the assay plate.

-

Add 5 µL of RIPK2 enzyme solution (prepared in assay buffer at twice the final desired concentration) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow compound-enzyme interaction.

-

Add 5 µL of the fluorescent ligand solution (prepared in assay buffer at twice the final desired concentration) to each well.

-

Incubate at room temperature for a minimum of 10 minutes, protected from light.

-

Read the plate on a fluorescent polarization reader.

-

-

Data Analysis : The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound. Calculate the percent inhibition relative to high (no inhibitor) and low (no enzyme) controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Cytokine Production Assay (Human Monocytes)

This protocol describes the measurement of TNF-α inhibition in primary human monocytes. [6][7]

-

Objective : To measure the dose-dependent inhibition of MDP-stimulated TNF-α production by GSK583 in a cellular context.

-

Materials :

-

Primary human monocytes isolated from peripheral blood.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

GSK583 serially diluted in DMSO.

-

NOD2 agonist: Muramyl dipeptide (MDP).

-

96-well cell culture plates.

-

TNF-α ELISA kit.

-

-

Procedure :

-

Seed monocytes in a 96-well plate at a desired density and allow them to adhere.

-

Pre-treat the cells with various concentrations of GSK583 (or vehicle control, DMSO) for 30 minutes at 37°C.

-

Stimulate the cells with MDP (e.g., 1 µg/mL final concentration) for 6 hours at 37°C.

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis : Calculate the percent inhibition of TNF-α production for each GSK583 concentration compared to the MDP-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound in a cellular environment. [15][16][17]

-

Objective : To demonstrate that GSK583 binds to and stabilizes RIPK2 in intact cells.

-

Materials :

-

Adherent cells expressing endogenous RIPK2 (e.g., HEK293).

-

GSK583 solution and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

-

Apparatus for cell lysis (e.g., freeze-thaw cycles, sonication).

-

PCR machine or thermocycler for heating cell suspensions.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against RIPK2.

-

-

Procedure :

-

Treat cultured cells with a saturating concentration of GSK583 or vehicle for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.

-

Lyse the cells by three rapid freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, aggregated protein by high-speed centrifugation.

-

Analyze the amount of soluble RIPK2 remaining in the supernatant of each sample by Western blotting.

-

-

Data Analysis : In the vehicle-treated samples, the amount of soluble RIPK2 will decrease as the temperature increases. In the GSK583-treated samples, the binding of the drug will stabilize RIPK2, resulting in a shift of the melting curve to higher temperatures. This thermal shift confirms direct target engagement.

Cell Viability Assay (e.g., MTT Assay)

This assay is performed in parallel with cellular activity assays to ensure that the observed effects are not due to cytotoxicity. [18][19]

-

Objective : To assess the effect of GSK583 on cell viability.

-

Materials :

-

Cells and culture conditions identical to the primary cellular assay.

-

GSK583 serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

96-well plate reader.

-

-

Procedure :

-

Plate cells in a 96-well plate and treat with the same concentrations of GSK583 used in the functional assay.

-

Incubate for the same duration as the functional assay (e.g., 6.5 hours).

-

Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis : Compare the absorbance of GSK583-treated wells to vehicle-treated wells. A significant decrease in absorbance would indicate cytotoxicity. Ideally, GSK583 should not affect cell viability at concentrations where it shows potent inhibition of RIPK2 signaling.

Conclusion

GSK583 is a well-characterized, potent, and selective inhibitor of RIPK2. Its primary downstream effect is the specific blockade of NOD1- and NOD2-mediated inflammatory signaling. By inhibiting the kinase activity of RIPK2, GSK583 prevents the crucial interaction with XIAP, thereby blocking RIPK2 ubiquitination and the subsequent activation of NF-κB and MAPK pathways. This leads to a profound and selective reduction in the production of key pro-inflammatory cytokines. While its off-target effects and pharmacokinetic profile have precluded its clinical development, GSK583 remains an essential chemical probe for investigating the pathophysiology of RIPK2-driven inflammatory diseases and for validating RIPK2 as a therapeutic target.

References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 2. RIPK2 - Wikipedia [en.wikipedia.org]

- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Disruption of XIAP-RIP2 Association Blocks NOD2-Mediated Inflammatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Publications — CETSA [cetsa.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Cellular Landscape of RIP2 Kinase Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2 or RICK) is a pivotal serine/threonine kinase that functions as a critical downstream signaling node for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] These receptors are key components of the innate immune system, responsible for detecting bacterial peptidoglycan fragments. Upon activation by NOD1/2, RIPK2 orchestrates the activation of downstream pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to the production of pro-inflammatory cytokines.[2][3] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD) and certain autoimmune disorders, making RIPK2 an attractive therapeutic target.[2][4]

"RIP2 kinase inhibitor 1," also known as GSK2983559 or its active metabolite, is a potent and selective inhibitor of RIPK2.[5][6][7] This technical guide provides an in-depth overview of the cellular targets of "this compound," presenting quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Cellular Target and Signaling Pathway

The primary cellular target of "this compound" is the kinase domain of RIPK2. By binding to the ATP-binding pocket of RIPK2, the inhibitor prevents the autophosphorylation required for its activation.[2][8] This blockade of RIPK2 kinase activity effectively abrogates the downstream signaling cascade initiated by NOD1 and NOD2 activation.

The canonical signaling pathway initiated by NOD1/2 activation and inhibited by "this compound" is as follows:

-

Ligand Recognition: Intracellular NOD1 or NOD2 receptors recognize their respective bacterial peptidoglycan ligands (e.g., muramyl dipeptide (MDP) for NOD2).

-

Oligomerization and RIPK2 Recruitment: Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[4]

-

RIPK2 Activation: This proximity induces RIPK2 autophosphorylation and activation.

-

Downstream Signaling Complex Assembly: Activated RIPK2 serves as a scaffold for the recruitment of downstream signaling components, leading to the activation of the IKK complex (IκB kinase) and MAPKs (p38, JNK).[3][9]

-

NF-κB and MAPK Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Concurrently, the MAPK pathways are activated.

-

Pro-inflammatory Cytokine Production: Nuclear NF-κB and activated transcription factors downstream of MAPKs drive the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][4]

"this compound" intervenes at step 3, preventing the activation of RIPK2 and thereby halting the entire downstream inflammatory cascade.

Figure 1: NOD1/2-RIPK2 Signaling Pathway and Point of Inhibition.

Quantitative Data on Target Engagement and Selectivity

The potency and selectivity of "this compound" have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Potency of "this compound" and its Active Metabolite

| Assay Type | Target/System | Ligand/Stimulus | Readout | IC50 | Reference |

| Biochemical Assays | |||||

| Fluorescence Polarization (FP) | Human RIPK2 | - | Binding | 0.03 µM | [10] |

| ADP-Glo | Human RIPK2 | - | Kinase Activity | 7 nM | [11] |

| Cellular Assays | |||||

| NOD2 Overexpressing HEK293 cells | Human NOD2 | MDP | IL-8 Production | 4 nM | [12] |

| THP-1 cells | - | MDP | IL-8 Production | 1.34 nM | [13] |

| Human Monocytes | - | MDP | TNF-α Production | 13 nM | [2] |

| Whole Blood Assay | |||||

| Human Whole Blood | - | MDP | TNF-α Production | 26 nM | [2] |

Table 2: Kinase Selectivity Profile of the Active Metabolite of "this compound"

| Kinase Panel Size | Inhibitor Concentration | % Inhibition > 90% | % Inhibition 70-90% | % Inhibition 50-70% | Reference |

| 300 kinases | 1 µM | 1 | 4 | 6 | [2] |

| 344 kinases | 10 µM | 1 | 11 | 7 | [2] |

Note: In the 344 kinase panel, RIPK2 itself was inhibited by 65% at the tested concentration.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[14][15]

Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]

-

In a 384-well plate, add 1 µl of "this compound" at various concentrations (in DMSO).

-

Add 2 µl of recombinant human RIPK2 enzyme.

-

Add 2 µl of a substrate/ATP mixture (e.g., myelin basic protein as a substrate and ATP at a concentration near the Km for RIPK2).

-

Incubate at room temperature for 60 minutes.[14]

-

-

ATP Depletion:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[16]

-

-

ADP Detection:

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

-

Incubate at room temperature for 30-60 minutes.[16]

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

NanoBRET™ Target Engagement Assay (Cellular Potency)

This assay measures the binding of the inhibitor to RIPK2 within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged RIPK2 fusion protein and a fluorescent energy transfer probe (tracer) that binds to the kinase. An inhibitor competes with the tracer for binding to RIPK2, leading to a decrease in the BRET signal.[17][18]

Protocol:

-

Cell Preparation:

-

Transfect HEK293 cells with a vector encoding a NanoLuc®-RIPK2 fusion protein.

-

Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.[3]

-

-

Assay Setup:

-

BRET Measurement:

-

Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

Measure the BRET signal on a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.

-

-

Data Analysis:

-

Calculate the BRET ratio.

-

Determine IC50 values by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

-

Figure 3: Workflow for the NanoBRET™ Target Engagement Assay.

Fluorescence Polarization (FP) Binding Assay (Biochemical Affinity)

This assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.

Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (RIPK2), its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent tracer for binding to the protein, causing a decrease in polarization.[19][20]

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescently labeled tracer that binds to the ATP pocket of RIPK2.

-

Purify recombinant human RIPK2 protein.

-

Prepare an assay buffer.

-

-

Assay Setup:

-

In a low-binding microplate, add the fluorescent tracer at a fixed concentration.

-

Add "this compound" at various concentrations.

-

Add purified RIPK2 protein to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

FP Measurement:

-

Measure fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the inhibitor concentration.

-

Calculate the IC50 or Ki value from the competition binding curve.

-

Figure 4: Workflow for the Fluorescence Polarization Binding Assay.

Whole Blood Assay (Functional Potency)

This assay measures the ability of an inhibitor to block cytokine production in a more physiologically relevant matrix.

Principle: Freshly drawn human whole blood is stimulated with a NOD2 ligand (MDP) in the presence of the inhibitor. The concentration of pro-inflammatory cytokines released into the plasma is then measured, typically by ELISA or a multiplex immunoassay.[9][21]

Protocol:

-

Blood Collection:

-

Collect fresh human blood into tubes containing an anticoagulant (e.g., hirudin, as heparin and EDTA can interfere with oligonucleotide-based compounds).[22]

-

-

Assay Setup:

-

Aliquot whole blood into a 96-well plate.

-

Add "this compound" at various concentrations and pre-incubate.

-

-

Stimulation:

-

Add a NOD2 agonist, such as MDP, to stimulate cytokine production.

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[23]

-

-

Sample Processing:

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the plasma using a validated immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine production at each inhibitor concentration relative to the vehicle control.

-

Determine IC50 values from the dose-response curves.

-

Conclusion

"this compound" is a potent and selective inhibitor of RIPK2, a key kinase in the NOD1/2 signaling pathway. Its primary cellular mechanism is the direct inhibition of RIPK2 kinase activity, which in turn blocks the downstream activation of NF-κB and MAPK pathways and subsequent pro-inflammatory cytokine production. The quantitative data from biochemical, cellular, and whole blood assays consistently demonstrate its high potency. The selectivity profile indicates a favorable window for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the characterization of this and other RIPK2 inhibitors, which hold promise for the treatment of a range of inflammatory diseases.

References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. carnabio.com [carnabio.com]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. promega.co.uk [promega.co.uk]

- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 19. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 20. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Whole-blood assays for cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | PLOS One [journals.plos.org]

- 23. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]

The Role of RIP2 Kinase Inhibition in Modulating Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Activation of the NOD-RIPK2 signaling pathway is integral to the innate immune response against bacterial pathogens, culminating in the production of pro-inflammatory cytokines. Dysregulation of this pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and sarcoidosis. Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the impact of RIPK2 kinase inhibitors on cytokine production, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The NOD-RIPK2 Signaling Pathway and Cytokine Production

The canonical NOD1 and NOD2 signaling pathways are initiated by the recognition of specific peptidoglycan fragments from bacterial cell walls within the host cell cytoplasm. NOD1 recognizes diaminopimelic acid (DAP), while NOD2 is activated by muramyl dipeptide (MDP). Upon ligand binding, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization and the recruitment of RIPK2 via a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[1][2]

The recruitment of RIPK2 to the activated NOD receptor complex is a critical step that initiates a cascade of downstream signaling events. RIPK2 undergoes autophosphorylation, a process essential for its kinase activity and the subsequent recruitment of other signaling molecules.[3] Ubiquitination of RIPK2, mediated by E3 ligases such as XIAP, leads to the recruitment of the TAK1-TAB complex and the IKKα/β-NEMO complex.[1][2] This signaling cascade ultimately results in the activation of the NF-κB and MAPK (mitogen-activated protein kinase) pathways.[3][4] The transcription factor NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1 beta (IL-1β), which are key mediators of the inflammatory response.[3][4]

Quantitative Effects of RIPK2 Kinase Inhibitors on Cytokine Production

A number of small molecule inhibitors targeting the kinase activity of RIPK2 have been developed and have demonstrated efficacy in reducing the production of pro-inflammatory cytokines in various preclinical models. The following tables summarize the in vitro, ex vivo, and in vivo activities of several notable RIPK2 kinase inhibitors.

Table 1: In Vitro Activity of RIPK2 Kinase Inhibitors

| Inhibitor | Assay System | Stimulant | Cytokine Measured | IC50 (nM) | Reference(s) |

| GSK583 | Human Monocytes | MDP | TNF-α | 8 | [3] |

| Human Whole Blood | MDP | TNF-α | 237 | [3] | |

| HEK293 Cells | MDP | IL-8 | 8 | [5] | |

| Rat Whole Blood | MDP | TNF-α | 133 | [6] | |

| Ponatinib | THP-1 Cells | L18-MDP | (RIPK2 Ubiquitination) | ~10-25 | [7] |

| RAW264.7 Macrophages | MDP | CCL4, CXCL2, RANTES (mRNA) | 1-10 | [3] | |

| WEHI-345 | Mouse BMDM | MDP | TNF-α, IL-6 | Significant Inhibition | [3] |

| RAW 267.4 Cells | MDP | TNF-α, IL-6 | Significant Inhibition | [3] | |

| Compound 8 | Mouse BMDM | MDP + LPS | IL-6 | 12 | [3] |

| Rat Whole Blood | MDP | TNF-α | Significant Reduction | [3] | |

| Human Whole Blood | MDP | TNF-α | Significant Reduction | [3] | |

| Gefitinib | (RIPK2 Kinase Assay) | - | (Tyrosine Phosphorylation) | 51 | [3] |

| Regorafenib | (RIPK2 Kinase Assay) | - | (Kinase Activity) | 41 | [8] |

BMDM: Bone Marrow-Derived Macrophages; HEK: Human Embryonic Kidney; THP-1: Human monocytic cell line; RAW264.7: Mouse macrophage cell line; MDP: Muramyl Dipeptide; L18-MDP: Lipidated MDP; LPS: Lipopolysaccharide; IC50: Half-maximal inhibitory concentration.

Table 2: Ex Vivo Activity of RIPK2 Kinase Inhibitors

| Inhibitor | Assay System | Cytokine Measured | IC50 (nM) | Reference(s) |

| GSK583 | Human Crohn's Disease Biopsies | TNF-α, IL-6 | ~200 | [3] |

| Human Ulcerative Colitis Biopsies | TNF-α, IL-6 | ~200 | [3] | |

| Compound 4 | Human Crohn's/Ulcerative Colitis Biopsies | IL-1β, IL-6 | Dose-dependent reduction | [3] |

Table 3: In Vivo Activity of RIPK2 Kinase Inhibitors

| Inhibitor | Animal Model | Cytokine Measured | Effect | Reference(s) |

| GSK583 | Rat MDP-induced Peritonitis | KC (IL-8 orthologue) | Dose-dependent inhibition (IC50 = 50 nM from blood concentration) | [6] |

| Mouse MDP-induced Peritonitis | KC (IL-8 orthologue) | Dose-dependent inhibition (IC50 = 37 nM from blood concentration) | [6] | |

| Compound 8 | Rat MDP-induced Peritonitis | IL-6, TNF-α (in colon) | Significant reversal of MDP-induced increase | [9] |

| Rat MDP-induced Peritonitis | IL-6, TNF-α (in blood) | Moderate but significant reduction | [9] | |

| WEHI-345 | Mouse MDP-induced Systemic Inflammation | TNF, MCP-1 | Normalization of levels | [3] |

| Gefitinib | SAMP1/YitFc Mouse Model of Crohn's Disease | (Inflammatory markers) | Drastic improvement in disease | [10] |

KC: Keratinocyte-derived chemokine; MCP-1: Monocyte Chemoattractant Protein-1.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of RIPK2 kinase inhibitors. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytokine Release Assay in Human Monocytic (THP-1) Cells

This protocol describes the measurement of cytokine release from THP-1 cells, a widely used human monocytic leukemia cell line that can be differentiated into macrophage-like cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Muramyl dipeptide (MDP) or L18-MDP

-

RIPK2 kinase inhibitor of interest

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-8)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete medium containing 50-100 ng/mL PMA.

-

Incubate for 48-72 hours to allow for adherence and differentiation.

-

After differentiation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS. Add fresh, complete medium without PMA and rest the cells for 24 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare serial dilutions of the RIPK2 kinase inhibitor in complete medium.

-

Remove the medium from the rested cells and add the medium containing the desired concentrations of the inhibitor. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

Prepare a stock solution of MDP or L18-MDP in sterile water or PBS.

-

Add the stimulant (e.g., 10 µg/mL MDP or 100 ng/mL L18-MDP) to the wells containing the inhibitor. Include appropriate controls (vehicle control, stimulant-only control, inhibitor-only control).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Murine In Vivo Peritonitis Model

This in vivo model is used to assess the efficacy of a RIPK2 inhibitor in reducing acute inflammation in a living organism.